- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2,
Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
상품 이름:Benzyl nicotinate
Benzyl nicotinate 화학적 및 물리적 성질
이름 및 식별자
-
- Benzyl nicotinate
- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
- Nicotinic acid benzyl ester
- benzyl pyridine-3-carboxylate
- : Benzyl nicotinate
- Rubriment
- Pykaryl
- Pycaril
- Niacin benzyl ester
- 3-Pyridinecarboxylic acid, phenylmethyl ester
- Benzylis nicotinas
- Nicotinsaeurebenzylester
- NICOTINIC ACID, BENZYL ESTER
- Pyridin-3-carbonsaeurebenzylester
- Phenylmethyl 3-pyridinecarboxylate
- Estru benzylowego kwasu nikotynowego
- Benzyl nicotinate [JAN]
- S497LCF9C9
- Estru benzylowego kwasu nikotynowego [Polish]
- KVYGGMB
- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
- Pyridine-3-carboxylic acid benzyl ester
-
- MDL: MFCD00023584
- 인치: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
- InChIKey: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
- 미소: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
- BRN: 0159169
계산된 속성
- 정밀분자량: 213.07900
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 4
- 복잡도: 224
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 39.2
- 소수점 매개변수 계산 참조값(XlogP): 2.4
실험적 성질
- 색과 성상: Powder
- 밀도: 1,1165 g/cm3
- 융해점: 24 °C (lit.)
- 비등점: 177 °C/8 mmHg(lit.)
- 플래시 포인트: 화씨 온도: 235.4°f
섭씨: 113°c - 굴절률: n20/D 1.570
- PSA: 39.19000
- LogP: 2.43860
- 머크: 6526
- FEMA: 2420
- 용해성: 미확정
Benzyl nicotinate 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315;H319
- 경고성 성명: P305;P351;P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- 위험 범주 코드: 36/38
- 보안 지침: S26
- 포카표 F사이즈:8
- RTECS 번호:QT0850000
-
위험물 표지:
- TSCA:Yes
- 위험 용어:R36/38
Benzyl nicotinate 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Benzyl nicotinate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB113946-50 g |
Benzyl nicotinate, 99%; . |
94-44-0 | 99% | 50g |
€55.00 | 2022-06-03 | |
TRC | B285465-25g |
Benzyl Nicotinate |
94-44-0 | 25g |
$ 70.00 | 2022-06-07 | ||
TRC | B285465-100g |
Benzyl Nicotinate |
94-44-0 | 100g |
$ 224.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |
94-44-0 | 1ML |
¥1199.91 | 2023-01-14 | |||
TRC | B285465-250g |
Benzyl Nicotinate |
94-44-0 | 250g |
$ 488.00 | 2023-04-18 | ||
Apollo Scientific | OR51903-250g |
Benzyl nicotinate |
94-44-0 | 95% | 250g |
£80.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-25g |
Benzyl nicotinate |
94-44-0 | 95% | 25g |
¥112.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7713-5 mg |
Benzyl nicotinate |
94-44-0 | 98.22% | 5mg |
¥228.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-100g |
Benzyl nicotinate |
94-44-0 | 95% | 100g |
¥410.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114378-250mg |
Benzyl nicotinate |
94-44-0 | 250mg |
¥195.90 | 2023-09-01 |
Benzyl nicotinate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C
참조
합성회로 2
반응 조건
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
참조
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalystChemical Communications (Cambridge, 2012, 48(76), 9465-9467,
합성회로 3
반응 조건
1.1 Solvents: Pyridine
참조
- The use of a nicotinoyl group as a protective group for hydroxyl and amino functionsChemistry Letters, 1989, (1), 59-60,
합성회로 4
합성회로 5
반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt
참조
- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow CellOrganic Letters, 2015, 17(13), 3290-3293,
합성회로 6
반응 조건
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
1.2 rt → 90 °C; 2 h, 90 °C
참조
- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,
합성회로 7
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
참조
- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic AcidsJournal of Organic Chemistry, 2008, 73(18), 7096-7101,
합성회로 8
합성회로 9
반응 조건
1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt
참조
- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CNOrganic Chemistry Frontiers, 2019, 6(5), 688-693,
합성회로 10
반응 조건
1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C
참조
- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditionsSynthetic Communications, 2010, 40(23), 3522-3527,
합성회로 11
반응 조건
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt
참조
- A Method for the Reductive Scission of Heterocyclic ThioethersOrganic Letters, 2011, 13(23), 6232-6235,
합성회로 12
합성회로 13
반응 조건
1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux
참조
- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)Tetrahedron Letters, 2008, 49(7), 1115-1120,
합성회로 14
반응 조건
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C
참조
- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonatesAdvanced Synthesis & Catalysis, 2003, 345(8), 943-947,
합성회로 15
반응 조건
1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
참조
- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,
합성회로 16
합성회로 17
합성회로 18
반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C
참조
- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidantOrganic & Biomolecular Chemistry, 2015, 13(43), 10631-10640,
합성회로 19
반응 조건
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
참조
- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperaturesEuropean Journal of Organic Chemistry, 2001, (5), 919-925,
Benzyl nicotinate Raw materials
- Nicotinic anhydride
- Benzyl alcohol
- Phenyl nicotinate
- sodium pyridine-3-carboxylate
- pyridine-3-carbaldehyde
- Picolinic acid
- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester
- Niacin
- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-
- Dibenzyl Dicarbonate
- Methyl nicotinate
- pyridine-3-carbonitrile
Benzyl nicotinate Preparation Products
Benzyl nicotinate 관련 문헌
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
94-44-0 (Benzyl nicotinate) 관련 제품
- 16837-38-0(Nicotinic anhydride)
- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)
- 553-60-6(propan-2-yl pyridine-3-carboxylate)
- 614-18-6(ethyl pyridine-3-carboxylate)
- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)
- 20826-02-2(Ethyl 5-methylnicotinate)
- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)
- 50741-46-3(Ethyl quinoline-3-carboxylate)
- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)
- 93-60-7(Methyl nicotinate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate

순결:99%
재다:1kg
가격 ($):256.0